molecular formula C9H10BNO4S B1429308 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1604722-27-1

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1429308
CAS No.: 1604722-27-1
M. Wt: 239.06 g/mol
InChI Key: ILNTYUDRQBOSQR-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is an advanced MIDA (N-methyliminodiacetic acid) boronates derivative that serves as a stable and highly efficient reagent in synthetic chemistry and chemical biology research. Its primary research value lies in its application as a robust organoboron precursor for Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for carbon-carbon bond formation (source) . The MIDA boronate group stabilizes the boronic acid moiety against protodeboronation and oxidation, allowing for prolonged storage and complex multi-step synthetic sequences. The incorporation of the thiophen-3-yl group makes this compound a valuable building block for the synthesis of thiophene-containing molecules, which are privileged structures in materials science and medicinal chemistry (source) . Researchers utilize this compound to construct conjugated systems for organic electronics, such as polymers and small molecules for organic photovoltaics (OPVs) and field-effect transistors (OFETs), where the thiophene unit is critical for charge transport properties. Furthermore, its stability profile enables its use in the development of chemical biology probes and as a key intermediate in the synthesis of complex pharmaceutical agents, facilitating the exploration of new structure-activity relationships (source) .

Properties

IUPAC Name

6-methyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO4S/c1-11-4-8(12)14-10(15-9(13)5-11)7-2-3-16-6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNTYUDRQBOSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a synthetic compound with significant potential in medicinal chemistry. Its unique structure incorporates a dioxazaborocane framework, which is noteworthy for its biological activity. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀BNO₄S
  • Molecular Weight : 239.052 g/mol
  • CAS Number : 1604722-27-1

The compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms such as electron donation and stabilization of reactive intermediates.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The mechanism of action appears to involve the inhibition of heat shock protein 90 (HSP90), which plays a crucial role in maintaining the stability of many oncoproteins.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0HSP90 Inhibition
A549 (Lung Cancer)7.5Induction of Apoptosis
HeLa (Cervical Cancer)6.0Cell Cycle Arrest

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on HSP90 Inhibition :
    A study published in a peer-reviewed journal investigated the effects of various dioxazaborocane derivatives on HSP90 activity. The results indicated that this compound could effectively disrupt HSP90 function in cancer cells, leading to increased apoptosis and reduced tumor growth in xenograft models.
  • Antimicrobial Efficacy Assessment :
    Another research project focused on the antimicrobial properties of this compound against common pathogens. The findings revealed that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

Scientific Research Applications

Overview

6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is an organoboron compound with significant potential in various scientific research applications. Its molecular formula is C9H10BNO4S\text{C}_9\text{H}_{10}\text{BNO}_4\text{S} and it has a molecular weight of approximately 239.06 g/mol. This compound is recognized for its utility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki–Miyaura coupling.

Synthetic Chemistry

Carbon-Carbon Bond Formation
One of the primary applications of this compound is in synthetic organic chemistry. It serves as a reagent in the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki–Miyaura CouplingForms C-C bonds using aryl halides
Cross-Coupling ReactionsUtilized in various cross-coupling reactions

Material Science

Polymerization Inhibitors
Due to its unique chemical structure, this compound can be employed as a polymerization inhibitor. This application is particularly relevant in the development of advanced materials where controlling polymerization rates is essential for achieving desired material properties .

Environmental Chemistry

Potential Role in Environmental Remediation
Research into organoboron compounds has suggested their utility in environmental applications such as pollutant degradation and remediation processes. The ability of these compounds to form stable complexes with various environmental pollutants could be further explored for developing effective remediation strategies .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituent at the 2-position significantly influences electronic properties, solubility, and reactivity:

Compound (2-Substituent) Molecular Formula Molecular Weight Key Properties
Thiophen-3-yl (Target) Not explicitly given - Electron-rich thiophene enhances reactivity; stability requires cold storage .
Phenyl (CAS 109737-57-7) C₁₁H₁₂BNO₄ 233.03 Baseline aromatic substituent; moderate reactivity in cross-coupling .
3-Nitrophenyl (CAS 1311484-45-3) C₁₁H₁₁BN₂O₆ 278.03 Electron-withdrawing nitro group reduces electron density; may slow coupling .
6-Methoxy-2-pyridinyl () C₁₁H₁₃BN₂O₅ 264.05 Methoxy-pyridine combines electron-donation and -withdrawal; moderate solubility .
5-(Trifluoromethyl)pyridin-2-yl Not provided - Strong electron-withdrawing CF₃ group improves stability with aryl chlorides .
4-Fluorophenyl (CID 50896237) C₁₁H₁₁BFNO₄ 263.02 Fluorine increases lipophilicity and slightly withdraws electrons .

Key Observations :

  • Electron-rich substituents (e.g., thiophene, methoxypyridine) enhance reactivity but may require stabilization during storage.
  • Electron-withdrawing groups (e.g., nitro, CF₃) improve stability and compatibility with less reactive substrates .

Stability and Handling

  • Thiophene derivative : Requires stringent storage (-80°C or -20°C) to prevent decomposition .
  • 3-Nitrophenyl derivative: No specific storage noted, but nitro groups generally enhance thermal stability .
  • Pyridinyl derivatives : Higher melting points (e.g., 210–217°C for 3-pyridinyl) indicate greater thermal stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of boron-containing precursors with thiophene derivatives. A general procedure involves reacting equimolar amounts of a thiophene-based substrate (e.g., 3-thiophenecarboxylic acid derivatives) with a boron reagent (e.g., boric acid esters) in 1,4-dioxane under ambient or reflux conditions. For example, describes a similar synthesis using benzoylisothiocyanate and thiophene derivatives, highlighting room-temperature stirring followed by ice/water quenching to isolate the product . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (solvent, temperature, stoichiometry) and analyze yield/purity via HPLC or NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR are critical for confirming the boron-heterocycle structure and thiophene integration. 11B^{11}\text{B} NMR is particularly sensitive to boron coordination environments.
  • X-ray Diffraction (XRD) : Single-crystal XRD, as demonstrated in for a structurally analogous dioxazaborocane, provides precise bond lengths and angles, validating the bicyclic boron-oxygen framework .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

  • Methodological Answer : Stability studies should follow ICH guidelines:

  • Light Sensitivity : Expose the compound to UV/visible light (e.g., 365 nm) and monitor degradation via TLC or UV-Vis spectroscopy.
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 25°C and 40°C, analyzing hydrolysis products via LC-MS. Boron-containing heterocycles often hydrolyze in acidic/basic conditions, requiring anhydrous storage .

Advanced Research Questions

Q. What computational methods can elucidate the reaction mechanism of dioxazaborocane formation?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map potential energy surfaces to identify intermediates and transition states. highlights ICReDD’s approach using reaction path searches and ab initio molecular dynamics to simulate boron-heterocycle formation pathways. Solvent effects can be modeled with COSMO-RS .

Q. How can the compound’s electronic structure inform its reactivity in cross-coupling or catalytic applications?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The thiophene moiety’s electron-rich nature may facilitate Suzuki-Miyaura coupling.
  • Natural Bond Orbital (NBO) Analysis : Quantify boron’s Lewis acidity, which could activate substrates in catalysis. Compare with known boron catalysts (e.g., BINOL-derived systems).

Q. What strategies minimize byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates.
  • Membrane Separation : notes membrane technologies (e.g., nanofiltration) for efficient purification of boron-containing compounds .
  • Kinetic Modeling : Develop a rate equation-based model to identify rate-limiting steps and optimize residence time in flow reactors.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione

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